molecular formula C19H16N2O2S B5054328 2-(4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B5054328
M. Wt: 336.4 g/mol
InChI Key: KNPPKKWHCUWAGE-YBEGLDIGSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It is a crucial pharmacophore in drug discovery and is a bioisostere of naturally occurring nucleotides . Thiazole, another component of the compound, is a ring structure that includes both sulfur and nitrogen in the ring.


Molecular Structure Analysis

The molecular structure of benzimidazole consists of a fused ring of benzene and imidazole . The specific molecular structure of “2-(4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The specific chemical reactions involving “2-(4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” are not available in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzimidazole, it is a white solid that appears in the form of tabular crystals . The specific physical and chemical properties of “2-(4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” are not available in the sources I found.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Benzimidazole derivatives have been used in a variety of pharmaceutical applications due to their wide range of biological activities .

Safety and Hazards

The safety and hazards of a compound would depend on its specific structure and properties. For benzimidazole, it has certain hazard statements including H302, H315, H319, H335 . The specific safety and hazards of “2-(4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” are not available in the sources I found.

Future Directions

The future directions would depend on the specific applications and properties of the compound. Benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry . They have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the future directions could involve further exploration of these properties and potential applications.

properties

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-11-8-12(2)17-15(9-11)21-18(22)16(24-19(21)20-17)10-13-4-6-14(23-3)7-5-13/h4-10H,1-3H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPPKKWHCUWAGE-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC=C(C=C4)OC)SC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)N3C(=O)/C(=C/C4=CC=C(C=C4)OC)/SC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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